Cas no 852180-71-3 (N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine)

N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine structure
852180-71-3 structure
Product name:N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine
CAS No:852180-71-3
MF:C11H13N3O
MW:203.24042
CID:717129
PubChem ID:7162059

N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-
    • N-methyl-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine
    • N-Methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
    • 852180-71-3
    • methyl({[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl})amine
    • J-523722
    • MS-22359
    • DTXSID40428143
    • SCHEMBL1075209
    • N-Methyl-1-(3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine
    • N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine
    • Inchi: InChI=1S/C11H13N3O/c1-8-13-11(14-15-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3
    • InChI Key: QSOPQWOPMDNJLF-UHFFFAOYSA-N
    • SMILES: CC1=NC(=NO1)C2=CC=CC(=C2)CNC

Computed Properties

  • Exact Mass: 203.10600
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • PSA: 50.95000
  • LogP: 2.15530

N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M104373-50mg
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
852180-71-3
50mg
$ 70.00 2022-06-04
TRC
M104373-100mg
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
852180-71-3
100mg
$ 115.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629055-1g
N-methyl-1-(3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine
852180-71-3 98%
1g
¥1619.00 2024-07-28
TRC
M104373-10mg
N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine
852180-71-3
10mg
$ 50.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629055-250mg
N-methyl-1-(3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine
852180-71-3 98%
250mg
¥1274.00 2024-07-28

N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine Related Literature

Additional information on N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine

Comprehensive Overview of N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine (CAS No. 852180-71-3): Properties, Applications, and Research Insights

The compound N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine (CAS No. 852180-71-3) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic amine, characterized by the presence of a 1,2,4-oxadiazole ring, is a subject of growing interest among chemists and material scientists. Its molecular architecture combines a benzylamine scaffold with a methyl-substituted oxadiazole moiety, offering a versatile platform for further derivatization and functionalization.

In the context of current research trends, N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine is being explored for its potential as a building block in drug discovery. The 1,2,4-oxadiazole ring system is known to exhibit remarkable stability and bioisosteric properties, making it a valuable pharmacophore in medicinal chemistry. Researchers are particularly interested in how the methyl group at the 5-position of the oxadiazole ring influences the compound's electronic properties and biological activity. This aligns with the broader scientific community's focus on heterocyclic compound optimization and structure-activity relationship studies.

The synthesis of CAS No. 852180-71-3 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high yield and purity. Modern synthetic approaches often employ microwave-assisted synthesis or flow chemistry techniques, reflecting the pharmaceutical industry's push toward greener and more efficient synthetic methodologies. Analytical characterization of this compound typically includes NMR spectroscopy, mass spectrometry, and HPLC purity analysis, which are standard practices in contemporary organic chemistry laboratories.

From a commercial perspective, N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine serves as an important intermediate in the production of various specialty chemicals. Its demand has been steadily increasing in parallel with the growth of custom synthesis services and contract research organizations. The compound's stability under various conditions makes it suitable for long-term storage and transportation, addressing common challenges in the fine chemicals supply chain.

Recent publications have highlighted the potential of 852180-71-3 in materials science applications, particularly in the development of functional polymers and advanced coatings. The oxadiazole ring's electron-deficient nature contributes to interesting electronic properties, making derivatives of this compound candidates for organic electronic devices. This aligns with current industry trends toward sustainable materials and green chemistry initiatives.

Quality control aspects of N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine production are critical, especially for pharmaceutical applications. Manufacturers must adhere to strict GMP guidelines and implement rigorous quality assurance protocols. The compound's purity profile, including the control of potential impurities and byproducts, is a key consideration for end-users in research and development settings.

In the context of intellectual property, several patents have been filed covering various applications of 852180-71-3 and its derivatives. This reflects the compound's commercial potential and the competitive landscape in specialty chemicals innovation. Researchers and companies working with this material should conduct thorough patent landscape analysis to ensure freedom-to-operate in their specific applications.

The future outlook for N-methyl-N-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzylamine appears promising, with potential expansions into new application areas. Ongoing research into bioactive molecules and smart materials continues to reveal novel uses for this versatile chemical building block. As synthetic methodologies advance and analytical techniques become more sophisticated, our understanding of this compound's full potential will undoubtedly grow.

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